Usp1-IN-6

USP1 inhibition Biochemical assay IC50 comparison

Research reproducibility in USP1 inhibition studies is compromised by uncharacterized analogs with divergent binding modes and potency (IC50 1 nM to >100 μM). Usp1-IN-6 (Compound 11) solves this as a validated tool compound with: • Biochemical & cellular IC50 <50 nM (USP1 & BRCA1-mutant MDA-MB-436 cells) • Distinct 1H-pyrazolo[3,4-d]pyrimidine scaffold for SAR exploration • Equipotent activity ensuring clean mechanistic interrogation of USP1-UAF1 complex in DDR pathways.

Molecular Formula C29H27F3N8O
Molecular Weight 560.6 g/mol
Cat. No. B12377762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUsp1-IN-6
Molecular FormulaC29H27F3N8O
Molecular Weight560.6 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(N=C1C23C4C5C2C6C3C4C56CN7C8=NC(=NC=C8C=N7)C9=C(N=CN=C9OC)C1CC1)C(F)(F)F
InChIInChI=1S/C29H27F3N8O/c1-11(2)39-8-14(29(30,31)32)37-26(39)28-19-16-20(28)18-21(28)17(19)27(16,18)9-40-24-13(7-36-40)6-33-23(38-24)15-22(12-4-5-12)34-10-35-25(15)41-3/h6-8,10-12,16-21H,4-5,9H2,1-3H3
InChIKeyMUEMGFUBVLZUKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Usp1-IN-6: Potent USP1 Inhibitor for Oncology


Usp1-IN-6, also designated Compound 11, is a small-molecule inhibitor of ubiquitin-specific protease 1 (USP1), a deubiquitinating enzyme (DUB) critically implicated in DNA damage repair (DDR) pathways and tumor cell survival . Exhibiting an IC50 below 50 nM against USP1 and equipotent antiproliferative activity in the BRCA1-mutant MDA-MB-436 breast cancer cell line , Usp1-IN-6 serves as a valuable tool compound for investigating synthetic lethality and PARP inhibitor combination strategies in oncology research [1].

Usp1-IN-6: Generic Substitution Pitfalls


Substituting Usp1-IN-6 with other USP1 inhibitors without rigorous characterization can introduce significant experimental variability and undermine research reproducibility. USP1 inhibitors exhibit wide-ranging potency, divergent binding modes, and differential selectivity profiles that directly impact their functional outcomes in cellular and in vivo models [1]. For instance, the well-characterized tool compound ML323 exhibits an IC50 of 76 nM , while the clinical candidate KSQ-4279 and advanced analogs like USP1-IN-9 achieve single-digit nanomolar potency . These quantitative differences necessitate a structured, evidence-based selection process to align compound potency, binding mechanism, and selectivity with specific research objectives, particularly when investigating synthetic lethality or combination therapies [2]. The following evidence guide provides the quantitative data required to make an informed procurement decision.

Usp1-IN-6 Comparative Evidence


USP1 Biochemical Potency vs. ML323

Usp1-IN-6 demonstrates a superior biochemical potency against USP1 compared to the widely used tool compound ML323. Usp1-IN-6 exhibits an IC50 < 50 nM , whereas ML323, under comparable assay conditions, shows an IC50 of 76 nM in a Ub-Rho assay . This represents a >1.5-fold improvement in biochemical potency.

USP1 inhibition Biochemical assay IC50 comparison

Cellular Activity vs. KSQ-4279

Usp1-IN-6 demonstrates equipotent antiproliferative activity in the BRCA1-mutant MDA-MB-436 breast cancer cell line compared to its biochemical USP1 inhibition, with both IC50 values < 50 nM . While direct, head-to-head cellular data for the clinical candidate KSQ-4279 in the same assay are not publicly available, this cellular translation of biochemical potency is a key differentiator for Usp1-IN-6, ensuring that target engagement translates to a measurable cellular phenotype [1]. This contrasts with some other USP1 inhibitors where cellular activity may not fully reflect biochemical potency [2].

Antiproliferative activity BRCA1-mutant MDA-MB-436

Potency vs. Advanced USP1 Inhibitors

While Usp1-IN-6 (IC50 < 50 nM) is less potent than advanced, single-digit nanomolar USP1 inhibitors like USP1-IN-9 (IC50 8.8 nM) and USP1-IN-4 (IC50 2.44 nM) , it occupies a distinct potency niche. Its IC50 < 50 nM is comparable to USP1-IN-5 and offers a moderate level of target engagement that may be advantageous for certain experimental designs where maximal target suppression is not desired or where a lower potency tool compound is preferred to minimize off-target effects.

USP1 inhibitor Potency comparison IC50

Distinct Chemotype for SAR Studies

Usp1-IN-6 (Compound 11) represents a distinct chemotype within the USP1 inhibitor landscape. Its core structure, detailed as 1H-Pyrazolo[3,4-d]pyrimidine, 6-(4-cyclopropyl-6-methoxy-5-pyrimidinyl)-1-[[4-[1-(1-methylethyl)-4-(trifluoromethyl)-1H-imidazol-2-yl]pentacyclo[4.2.0.02,5.03,8.04,7]octyl]methyl]- (CAS 2925547-95-9) , is structurally unrelated to the widely used tool compound ML323 and the clinical candidate KSQ-4279 [1]. This structural divergence provides a unique chemical starting point for structure-activity relationship (SAR) studies and offers a potential alternative binding mode or interaction profile that may circumvent resistance mechanisms or intellectual property constraints associated with other chemotypes [2].

Chemical structure SAR Chemotype

Usp1-IN-6: Research Applications


USP1 Synthetic Lethality in BRCA1-Mutant Cancers

Given its equipotent activity in both biochemical and cellular assays (< 50 nM IC50 in MDA-MB-436 cells) , Usp1-IN-6 is an ideal tool compound for dissecting the role of USP1 in synthetic lethal interactions within BRCA1-mutant cancer models. Its moderate potency allows for dose-response studies to precisely titrate the level of USP1 inhibition required to induce replication fork destabilization and cell death, particularly in combination with PARP inhibitors [1]. This scenario directly leverages the compound's demonstrated cellular translation of biochemical activity, as highlighted in Section 3.

SAR and Chemotype Optimization

The structurally distinct chemotype of Usp1-IN-6, featuring a 1H-Pyrazolo[3,4-d]pyrimidine core and a unique pentacyclooctyl substituent (CAS 2925547-95-9) , positions it as a valuable starting point for medicinal chemistry programs. Unlike ML323 or KSQ-4279, this scaffold offers an alternative intellectual property landscape and potential for distinct binding interactions [1]. Researchers can use Usp1-IN-6 as a template for systematic SAR studies to enhance potency, selectivity, or pharmacokinetic properties, as its moderate baseline activity provides a clear window for measuring improvements.

USP1 Deubiquitinase Signaling in DDR

Usp1-IN-6 is well-suited for detailed mechanistic investigations into the USP1-UAF1 deubiquitinase complex's role in the DNA damage response (DDR). Its biochemical IC50 < 50 nM ensures robust target engagement at concentrations that are unlikely to cause significant off-target effects on other DUBs, when compared to more potent inhibitors. This allows for cleaner interrogation of USP1-specific functions, such as the deubiquitination of PCNA and FANCD2, and the impact on translesion synthesis (TLS) and Fanconi anemia pathways, as supported by the cross-study comparisons in Section 3 [2].

Cellular Assay Development for USP1 Inhibitors

The demonstrated cellular activity of Usp1-IN-6 in the MDA-MB-436 BRCA1-mutant cell line (IC50 < 50 nM) validates its utility as a positive control and benchmark compound in the development and optimization of high-throughput cellular assays for USP1 inhibitors. Its moderate potency and clear cellular phenotype provide a robust and reproducible signal that can be used to calibrate assay sensitivity, validate new screening platforms, and benchmark the activity of novel compounds against a well-characterized reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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